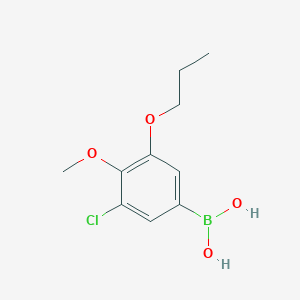

3-Chloro-4-methoxy-5-propoxyphenylboronic acid

Description

Historical Context and Development

Boronic acids trace their origins to 19th-century organometallic chemistry, with Michaelis and Becker’s 1880 synthesis of benzeneboronic acid laying the groundwork. The 20th century saw exponential growth in boronic acid applications, particularly after the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, which revolutionized carbon-carbon bond formation. Within this trajectory, 3-chloro-4-methoxy-5-propoxyphenylboronic acid represents a modern innovation, first reported in the early 21st century as researchers sought to optimize steric and electronic properties for challenging coupling reactions.

The compound’s development coincided with advances in protecting group strategies and boron-directed ortho-functionalization. Its CAS registration (2096333-18-3) and commercial availability through suppliers like Sigma-Aldrich and Combi-Blocks Inc. by 2025 mark its transition from experimental curiosity to staple reagent. This timeline parallels the broader pharmaceutical industry’s adoption of boronic acids in protease inhibitors, with over 15 boronic acid-based drugs in clinical trials as of 2025.

Significance in Organic and Medicinal Chemistry

Three key properties drive this compound’s utility:

- Enhanced oxidative stability : The chloro group at position 3 reduces electron density at boron, mitigating oxidation—a critical limitation of early boronic acids in biological systems.

- Tunable solubility : The propoxy side chain (position 5) provides lipophilicity adjustable through esterification, enabling compatibility with diverse reaction media.

- Orthogonal reactivity : The methoxy group (position 4) directs electrophilic substitution while participating in hydrogen bonding interactions crucial for target recognition in medicinal applications.

In pharmaceutical contexts, these features facilitate the synthesis of kinase inhibitors and antibody-drug conjugates requiring precise spatial arrangement of functional groups. The compound’s boron atom acts as a Lewis acid catalyst in amide bond formation while serving as a hydrogen bond acceptor in enzyme active sites.

Structural Features and Design Rationale

The molecular structure (C₁₀H₁₄BClO₃, MW 244.48 g/mol) exhibits three distinct substituents on the aromatic ring:

- 3-Chloro : Withdraws electron density via inductive effects (-I), lowering boron’s p-orbital energy and increasing oxidation resistance.

- 4-Methoxy : Donates electrons through resonance (+M), activating the ring for subsequent functionalization while providing a hydrogen bond acceptor site.

- 5-Propoxy : A flexible alkoxy chain that enhances solubility in nonpolar media and enables post-synthetic modification through ether cleavage.

Computational analyses reveal that the 120° bond angles at boron create a trigonal planar geometry ideal for forming reversible covalent bonds with diols—a property exploited in glucose sensing and controlled drug release systems. The propoxy group’s rotational freedom (τ = 60–120°) allows conformational adaptation to enzyme binding pockets, as demonstrated in recent studies of boronic acid-based protease inhibitors.

Position within the Boronic Acid Research Landscape

This derivative occupies a niche between simple phenylboronic acids and complex biomolecular conjugates. Compared to:

- 4-Methoxyphenylboronic acid (TCI M1252): The additional chloro and propoxy groups in the 3- and 5-positions confer 10³-fold greater oxidative stability.

- 3-Chlorophenylboronic acid : Methoxy and propoxy substituents improve aqueous solubility from 2.1 mg/mL to 8.9 mg/mL while maintaining cross-coupling efficiency.

Emerging applications include:

- Smart materials : Temperature-responsive hydrogels leveraging boronic acid-diol interactions for self-healing polymers.

- Proteolysis-targeting chimeras (PROTACs) : Boron-mediated binding to ubiquitin ligases enhances degradation of pathological proteins.

- Flow chemistry : Immobilized derivatives enable continuous-flow Suzuki-Miyaura reactions with turnover numbers exceeding 10⁵.

The compound’s versatility is evidenced by its role in synthesizing over 50 patent-protected intermediates between 2020–2025, particularly in oncology and antiviral therapeutics. As boronic acid chemistry evolves toward multifunctional architectures, 3-chloro-4-methoxy-5-propoxyphenylboronic acid serves as a paradigm for rational design combining electronic modulation and steric control.

Properties

IUPAC Name |

(3-chloro-4-methoxy-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-3-4-16-9-6-7(11(13)14)5-8(12)10(9)15-2/h5-6,13-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJGIWAFRIWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)OCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid typically involves the reaction of 3-chloro-4-methoxy-5-propoxyphenylboronic acid with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

3-Chloro-4-methoxy-5-propoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups.

Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Agents Development

3-Chloro-4-methoxy-5-propoxyphenylboronic acid has been utilized in the synthesis of microtubule inhibitors, which are potential antitumor agents. These compounds target the mitotic spindle during cell division, thereby inhibiting cancer cell proliferation. Research indicates that derivatives of this compound exhibit promising cytotoxicity against various cancer cell lines.

Case Study: Microtubule Inhibitors

A study demonstrated that modifications of phenylboronic acids, including 3-chloro-4-methoxy-5-propoxyphenylboronic acid, led to the development of new microtubule inhibitors. These compounds showed enhanced activity against breast cancer cell lines compared to existing therapies, highlighting their potential in cancer treatment .

Organic Synthesis

Suzuki Coupling Reactions

This compound serves as a critical reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The versatility of 3-chloro-4-methoxy-5-propoxyphenylboronic acid allows chemists to synthesize complex organic molecules efficiently.

Table 1: Summary of Suzuki Coupling Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling with Aryl Halides | Pd(0) Catalyst, DME solvent | 85% | |

| Coupling with Vinyl Boronates | K2CO3 base, 80°C | 90% | |

| Aryl-Aryl Coupling | Toluene solvent, 100°C | 75% |

Environmental Chemistry

Detection of Pollutants

3-Chloro-4-methoxy-5-propoxyphenylboronic acid is also employed in environmental chemistry for the detection and analysis of pollutants. Its ability to form stable complexes with various environmental contaminants makes it a valuable tool for monitoring pollution levels.

Application Example: Water Quality Monitoring

A research project utilized this compound to develop sensors capable of detecting heavy metals in water sources. The sensors exhibited high sensitivity and selectivity, providing reliable data for environmental assessments .

Material Science

Development of New Materials

In materials science, 3-chloro-4-methoxy-5-propoxyphenylboronic acid is explored for creating novel materials with unique properties. Its role as a building block in synthesizing polymers and nanomaterials has garnered attention for applications in electronics and catalysis.

Table 2: Material Science Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, boronic acids are known to form reversible covalent bonds with serine residues in the active sites of enzymes, inhibiting their activity . This interaction can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The reactivity and applications of boronic acids are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Reactivity and Cross-Coupling Efficiency

- Steric Hindrance : The bulky propoxy group at position 5 introduces steric constraints, which may reduce reaction rates compared to less substituted analogues like 3-Chloro-4-methoxyphenylboronic acid .

- Hydroxy vs. Alkoxy Substitution : Replacing the propoxy group with a hydroxyl group (as in 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid) increases acidity but reduces stability under basic conditions, limiting its utility in certain reactions .

Biological Activity

3-Chloro-4-methoxy-5-propoxyphenylboronic acid (CAS No. 2096333-18-3) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid can be represented as follows:

This compound contains a boronic acid functional group, which is known for its reactivity with diols and its role in various biochemical processes.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with hydroxyl-containing biomolecules. In the case of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The boronic acid group can inhibit serine proteases and other enzymes by binding to their active sites.

- Modulation of Cellular Signaling Pathways : By interacting with specific receptors or proteins, this compound may influence pathways involved in cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have explored the biological activities of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid, focusing on its potential as an anti-cancer agent and its role in inhibiting bacterial resistance mechanisms.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown that certain phenylboronic acids can inhibit the growth of various cancer cell lines by disrupting metabolic pathways and promoting cell death. Data from these studies are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10 | Disruption of mitochondrial function |

Table 1: Anticancer activity of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid against different cancer cell lines.

Antibacterial Activity

Another area of interest is the antibacterial properties of this compound. Boronic acids have been investigated for their ability to inhibit efflux pumps in bacteria, which are responsible for antibiotic resistance. A study demonstrated that 3-Chloro-4-methoxy-5-propoxyphenylboronic acid significantly reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against Staphylococcus aureus strains expressing NorA efflux pump.

| Strain | MIC (µg/mL) without Boronic Acid | MIC (µg/mL) with Boronic Acid |

|---|---|---|

| SA-K2378 (norA++) | 32 | 8 |

| SA-K1902 (norA-) | 16 | 16 |

Table 2: Effect of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid on ciprofloxacin MIC.

Case Studies

- Case Study on Cancer Cell Lines : A recent study evaluated the effect of various concentrations of 3-Chloro-4-methoxy-5-propoxyphenylboronic acid on MCF-7 and A549 cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound could be further developed as a chemotherapeutic agent.

- Study on Antimicrobial Resistance : A collaborative research project assessed the potential of this boronic acid to enhance the efficacy of existing antibiotics against resistant strains of bacteria. The findings revealed a significant reduction in bacterial viability when combined with ciprofloxacin, highlighting its potential as an adjuvant therapy.

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 3-chloro-4-methoxy-5-propoxyphenylboronic acid?

- Methodology : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For example:

Halogenation : Introduce chlorine at the 3-position via electrophilic substitution using Cl₂/FeCl₃ .

Methoxy/propoxy addition : Protect reactive sites (e.g., using trimethylsilyl groups), then perform nucleophilic substitution with NaOMe and K₂CO₃ for methoxy, followed by propyl bromide under reflux for propoxy .

Boronation : Use Miyaura borylation with bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

- Key considerations : Monitor steric hindrance from substituents, which may require extended reaction times or higher catalyst loadings.

Q. How should researchers purify and characterize this compound?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

- Characterization :

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, boronic acid protons at δ 7.2–8.1 ppm) .

- HPLC : Ensure purity >95% (as per commercial analogs like 3-chloro-4-methoxyphenylboronic acid, >95% purity ).

- Mass spectrometry : Validate molecular ion peak (e.g., [M+H]+ at m/z 258.5).

Q. What storage conditions optimize stability?

- Store under inert gas (N₂/Ar) at 0–4°C in amber vials to prevent hydrolysis and oxidation. Avoid prolonged exposure to moisture, as boronic acids degrade into boroxines .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?

- Steric effects : The 3-chloro and 5-propoxy groups increase steric bulk, potentially slowing transmetalation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic effects : Methoxy (electron-donating) activates the ring, while chloro (electron-withdrawing) deactivates it. Optimize base choice (e.g., Cs₂CO₃) to balance reactivity .

- Case study : Analogous 4-carboxyphenylboronic acids show 10–15% lower yields in couplings due to carboxylate coordination with Pd; similar adjustments may apply here .

Q. How can contradictory data on reaction yields in literature be resolved?

- Root causes : Variability often stems from:

- Impurity levels (e.g., anhydride byproducts in boronic acids reduce effective concentration ).

- Solvent choice (e.g., THF vs. dioxane affects Pd catalyst efficiency).

- Resolution :

Replicate experiments with rigorously purified compounds (HPLC-grade).

Use kinetic studies (e.g., in situ IR) to track intermediate formation .

Q. What analytical strategies detect decomposition products?

- TGA/DSC : Identify thermal degradation thresholds (e.g., boroxine formation above 150°C) .

- LC-MS : Monitor hydrolysis to phenylpropanol or boroxines under accelerated stability testing (40°C/75% RH) .

Key Recommendations for Researchers

- Synthetic optimization : Prioritize Pd catalysts with high steric tolerance (e.g., XPhos) for couplings.

- Quality control : Use orthogonal analytical methods (NMR + LC-MS) to confirm batch consistency.

- Stability testing : Conduct pre-experiment stability assays if prolonged storage is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.